4-[3-(4-异丙氧基苯基)-1,2,4-恶二唑-5-基]-1-(2-噻吩基磺酰基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the use of carboxylic acids and amidoximes, with the uronium activation method being one of the methods used .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .科学研究应用
合成和抗菌活性
已经合成了一类带有 1,3,4-恶二唑部分的化合物,类似于感兴趣的核心结构,表现出中度至强的抗菌活性。这些化合物,包括 N-取代衍生物,已被探索用于对抗革兰氏阳性和革兰氏阴性细菌的潜力。这些化合物的结构阐明是通过 1H-NMR、IR 和质谱数据实现的,突出了 1,3,4-恶二唑支架在开发新的抗菌剂中的化学多功能性和潜在的生物医学应用 (Khalid 等人,2016)。
抗癌活性
进一步的研究集中在合成哌啶-4-羧酸乙酯-附加的 1,3,4-恶二唑杂化物,评估它们作为抗癌剂的功效。合成了一系列芳基胺处理的丙酰胺衍生物,其中一些显示出有效的抗癌活性,强调了 1,3,4-恶二唑衍生物在癌症治疗中的治疗潜力。这些发现表明了开发新型抗癌药物的一个有希望的途径,强调了需要进行体内研究以确认其有效性和潜在治疗应用 (Rehman 等人,2018)。
抗菌潜力
对带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的研究揭示了它们显着的抗菌潜力。这些化合物的合成涉及多个步骤,最终产生对一系列细菌菌株显示出中等抑制活性的分子。这些结果突出了 1,3,4-恶二唑环系统在设计新的抗菌剂中的效用,其中特定化合物对革兰氏阳性和革兰氏阴性细菌表现出显着的活性 (Iqbal 等人,2017)。
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14(2)26-17-7-5-15(6-8-17)19-21-20(27-22-19)16-9-11-23(12-10-16)29(24,25)18-4-3-13-28-18/h3-8,13-14,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEMMGLROFGAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。